O3-deacetyl rocuronium bromide
Description
O3-deacetyl rocuronium bromide is a derivative of rocuronium, which is a vecuronium analog used to facilitate tracheal intubation and to relax skeletal muscles during surgery . Rocuronium is a desacetoxy analogue of vecuronium with a more rapid onset of action . It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia .
Synthesis Analysis
The synthesis of rocuronium bromide has been described in various patents . In one study, LC/MS was used to identify 10 degradation products of rocuronium bromide . The main degradation product, N-desallyl Rocuronium bromide, was reported as an intermediate material in the synthesis of Rocuronium bromide .
Molecular Structure Analysis
The molecular formula of O3-deacetyl rocuronium bromide is C31H56Br2N2O2 . It has an average mass of 648.596 Da and a monoisotopic mass of 646.270813 Da .
Physical And Chemical Properties Analysis
Elderly patients showed increased AUC/D and reduced total Cl compared to young adult patients due to the age-related reduced renal function . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .
Future Directions
Future work should look at the impact of age on OATP1A2 activity as well as the impact of OATP1A2 pharmacogenetics to the kinetic disposition of rocuronium . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .
properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O3-deacetyl rocuronium bromide | |
CAS RN |
15500-65-9 | |
Record name | Desdiacetylpancuronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desdiacetylpancuronium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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